Hexafluoro-1,3-butadiene
Overview
Description
Hexafluoro-1,3-butadiene (HFB) is a highly reactive and versatile fluorinated hydrocarbon compound with a wide range of applications in the fields of science and industry. HFB is used in a variety of ways, from the synthesis of high-performance polymers to the production of ultra-fine particles and nanomaterials. HFB is also used as a reagent in organic synthesis and as a catalyst for various reactions.
Scientific Research Applications
Semiconductor Manufacturing
Application Summary
Hexafluoro-1,3-butadiene is used as an etchant in the electronics industry . It is particularly useful in ion beam, plasma, and sputter etching for semiconductor manufacturing . It is especially beneficial in critical etch processes that require high aspect ratios and selectivity .
Method of Application
Hexafluoro-1,3-butadiene is used in conjunction with argon and xenon as dilution or carrier gas . It is used in a medium-density magnetically enhanced reactive ion etch chamber (MERIE) for silicon oxide and organosilicate glass (OSG) via etch . The ion energy distributions, relative ion intensities, and absolute total ion current densities are measured both for discharge generated in pure C4F6 and in mixture with Argon .
Results and Outcomes
The use of Hexafluoro-1,3-butadiene has demonstrated significant benefits for a range of increasingly demanding advanced etch processes. These processes require concomitant high selectivity to 193 nm photoresists, hardmasks, and a variety of underlayers while preserving critical dimension and profile control . For oxide etching, global warming emissions reduction as high as 82% were attained compared to a c-C4F8-based process, with similar process performance achieved . In the case of OSG etching, a 65% reduction was possible compared to a c-C4F8 process .
Material Compatibility Studies
Application Summary
Hexafluoro-1,3-butadiene has been studied for its material compatibility, particularly in the context of its behavior in plasma chambers and gas delivery systems .
Method of Application
The ion energy distributions, relative ion intensities, and absolute total ion current densities are measured both for discharge generated in pure C4F6 and in mixture with Argon . In addition, the ratio of radical densities relative to CF measured using sub-millimeter absorption spectroscopy and optical emission spectroscopy measurements are presented for several gas pressures and gas mixture ratios .
Results and Outcomes
The material compatibility studies of Hexafluoro-1,3-butadiene show how this ‘exotic’ gas can be handled with standard materials . A comparison with c-C4F8 is made .
Homogeneous Catalysis
Application Summary
Hexafluoro-1,3-butadiene is used as a raw material for new applications in the chemical industry . It is used in homogeneously catalyzed processes and technologies to produce fine and bulk chemicals from 1,3-butadiene .
Method of Application
Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups .
Results and Outcomes
The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts . The transformations of 1,3-butadiene have the potential to inspire further exploration of new and advanced systems .
Material Compatibility Studies
Application Summary
Hexafluoro-1,3-butadiene has been studied for its material compatibility, particularly in the context of its behavior in plasma chambers and gas delivery systems .
Method of Application
The ion energy distributions, relative ion intensities, and absolute total ion current densities are measured both for discharge generated in pure C4F6 and in mixture with Argon . In addition, the ratio of radical densities relative to CF measured using sub-millimeter absorption spectroscopy and optical emission spectroscopy measurements are presented for several gas pressures and gas mixture ratios .
Results and Outcomes
The material compatibility studies of Hexafluoro-1,3-butadiene show how this ‘exotic’ gas can be handled with standard materials . A comparison with c-C4F8 is made .
Homogeneous Catalysis
Application Summary
Hexafluoro-1,3-butadiene is used as a raw material for new applications in the chemical industry . It is used in homogeneously catalyzed processes and technologies to produce fine and bulk chemicals from 1,3-butadiene .
Method of Application
Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups .
Results and Outcomes
The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts . The transformations of 1,3-butadiene have the potential to inspire further exploration of new and advanced systems .
properties
IUPAC Name |
1,1,2,3,4,4-hexafluorobuta-1,3-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6/c5-1(3(7)8)2(6)4(9)10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPPATCNSOSOQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(=C(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25036-06-0 | |
Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25036-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4060991 | |
Record name | Hexafluorobutadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless gas; Compressed and liquefied; [Matheson Tri-Gas MSDS] | |
Record name | Hexafluoro-1,3-butadiene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14590 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexafluoro-1,3-butadiene | |
CAS RN |
685-63-2 | |
Record name | Hexafluoro-1,3-butadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexafluoro-1,3-butadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexafluorobutadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,3,4,4-hexafluorobuta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAFLUORO-1,3-BUTADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQJ9VP55Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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